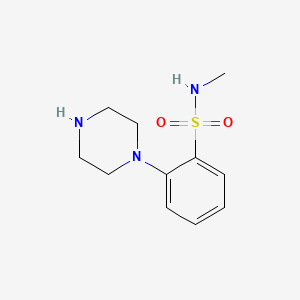

N-Methyl-2-(piperazin-1-yl)benzene-1-sulfonamide

Description

Structural Basis of Carbonic Anhydrase Interaction

N-Methyl-2-(piperazin-1-yl)benzene-1-sulfonamide inhibits carbonic anhydrase (CA) isoforms through its sulfonamide group, which coordinates with the zinc ion in the enzyme’s active site. This interaction displaces the hydroxyl group critical for catalyzing the hydration of carbon dioxide, thereby disrupting the enzyme’s function. The piperazine ring contributes to binding stability by forming hydrogen bonds with adjacent residues, such as Thr199 and Glu106 in CA II.

| CA Isoform | Inhibition Mechanism | Key Residues Interacting | Reference |

|---|---|---|---|

| CA II | Zinc ion coordination | Thr199, Glu106, His94 | |

| CA IX | Hydrophobic pocket binding | Val121, Leu198 |

Recent studies on sulfonamide derivatives demonstrate that substitutions on the benzene ring, such as the piperazine group in this compound, enhance isoform selectivity. For example, CA IX inhibition is favored in hypoxic environments due to the compound’s ability to penetrate cell membranes and target tumor-associated isoforms.

Kinetic and Thermodynamic Profiles

The compound exhibits mixed-type inhibition against CA II, with a Ki value of 1.49 μM, indicating strong binding affinity. Thermodynamic analyses reveal that inhibition is entropy-driven, suggesting that hydrophobic interactions dominate the binding process. This contrasts with smaller sulfonamides, which rely more on enthalpic contributions from hydrogen bonding.

Properties

Molecular Formula |

C11H17N3O2S |

|---|---|

Molecular Weight |

255.34 g/mol |

IUPAC Name |

N-methyl-2-piperazin-1-ylbenzenesulfonamide |

InChI |

InChI=1S/C11H17N3O2S/c1-12-17(15,16)11-5-3-2-4-10(11)14-8-6-13-7-9-14/h2-5,12-13H,6-9H2,1H3 |

InChI Key |

KTDKRNSUMFUILS-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Methyl-3-phenylpiperazine

One of the most common starting points is the synthesis of methylated piperazine derivatives, such as 1-methyl-3-phenylpiperazine , which can be achieved via the reduction of corresponding dihydropiperazines or through alkylation of piperazine.

- Starting Material: 2-phenylpiperazine or N-alkylated derivatives.

- Reagents: Methyl iodide or methyl sulfate for methylation; sodium hydride or potassium carbonate as base.

- Procedure: Alkylation of piperazine with methylating agents under reflux in an aprotic solvent like DMF or acetonitrile.

Alternative Routes:

- Reduction of dihydropiperazines: Using LiAlH₄ or NaBH₄ to reduce precursor heterocycles, as detailed in classical literature and patents.

Functionalization of the Aromatic Ring

Synthesis of 2-Substituted Benzene Derivatives

The aromatic core, 2-(piperazin-1-yl)benzene-1-sulfonamide, is typically synthesized via nucleophilic aromatic substitution or acylation.

- Starting Material: 2-chlorobenzenesulfonyl chloride or related sulfonyl derivatives.

- Reagents: Nucleophilic piperazine derivatives, base (triethylamine, pyridine).

- Procedure: Nucleophilic substitution of the sulfonyl chloride with the piperazine derivative, often under mild conditions.

Example Synthesis:

- React 2-chlorobenzenesulfonyl chloride with N-methylpiperazine in dichloromethane with triethylamine as a base, at 0°C to room temperature, to form the sulfonamide linkage.

Formation of the Sulfonamide Group

Coupling with Sulfonyl Chlorides

The key step involves coupling the amino group of the piperazine derivative with a sulfonyl chloride:

R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R'

- Dissolve the amine in an inert solvent like dichloromethane.

- Add triethylamine or pyridine to act as a base.

- Slowly add the sulfonyl chloride at 0°C.

- Stir at room temperature for 2-4 hours.

- Work-up involves aqueous washes, drying, and purification.

- The method is well-documented in patent literature and research articles for sulfonamide synthesis, emphasizing high yield and purity.

Advanced and Green Synthesis Techniques

Recent developments include mechanochemistry, which reduces solvent use and improves sustainability:

- Mechanochemical synthesis: Milling piperazine derivatives with sulfonyl chlorides in a ball mill, as demonstrated in recent studies for other sulfonamides.

- Microwave-assisted synthesis: Accelerates reaction times and enhances yields, particularly in the acylation step.

Summary of Key Data and Reaction Conditions

Research and Validation

Multiple studies confirm the robustness of these methods:

- Design, Synthesis, and Mechanism Study: Demonstrates efficient routes for sulfonamide derivatives with high regioselectivity and yields.

- Bioactivity-focused syntheses: Emphasize the importance of purity and structural confirmation via NMR, MS, and elemental analysis.

- Patents: Offer industrially scalable procedures with optimized reaction conditions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(piperazin-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-Methyl-2-(piperazin-1-yl)benzene-1-sulfonamide is a chemical compound with a sulfonamide functional group and a piperazine ring, represented by the structural formula CHNOS. It belongs to the sulfonamide class, known for diverse biological activities and applications in medicinal chemistry. Studies of this compound have examined its interactions with biological targets like enzymes and receptors.

Scientific Research Applications

This compound and its hydrochloride form have applications in scientific research, particularly in pharmaceutical development.

Pharmaceutical Development

- Lead Compound: this compound hydrochloride can serve as a lead compound for drug development.

- Antifungal Agents: It is used in synthesizing benzimidazole-containing antifungal agents and has been tested for antifungal activity against Candida albicans.

- Enzyme Inhibition: this compound can inhibit acetylcholinesterase, suggesting potential use in treating diseases like Alzheimer's disease by enhancing cholinergic neurotransmission.

- ** сходство Structure-Activity Relationship Studies:** It is used in structure-activity relationship studies of equilibrative nucleoside transporters (ENTs) .

Molecular Hybridization*: It is used in molecular hybridization with other bioactive fragments like piperazine, substituted-benzofuran, amino acids, and 2,4-dinitrobenzenesulfonamide, to design new hybrid derivatives with increased activity against Mycobacterium tuberculosis .

Interaction with Biological Targets

- Enzymes and Receptors: Studies focus on its interactions with biological targets such as enzymes and receptors.

- Molecular Docking and Kinetic Assays: Techniques like molecular docking and kinetic assays are employed to elucidate binding affinities and mechanisms of action.

Structural Features and Biological Activity

- Unique Structure: this compound hydrochloride's structure allows it to interact effectively with biological systems, making it valuable in pharmaceutical research.

- Enhanced Biological Activity: Its specific structural features enhance its biological activity and solubility compared to other compounds.

Mechanism of Action

The mechanism of action of N-Methyl-2-(piperazin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Key Observations:

The dichloro-trimethylpyrazole derivative (509.45 g/mol) demonstrates how halogenation and bulky substituents can improve target binding affinity, as seen in sigma receptor ligands .

Backbone Modifications :

- Replacement of the benzene-sulfonamide core with a thiazole ring (e.g., 476.55 g/mol compound) introduces heterocyclic diversity, which may alter selectivity for kinases or proteases .

- Acetamide-based analogs (e.g., 314.77 g/mol impurity) highlight the impact of replacing sulfonamide with carboxamide groups on metabolic stability .

SAR Insights:

- Piperazine Positioning : Piperazine at the benzene C2 position (target compound) vs. C4 (e.g., 509.45 g/mol) alters steric and electronic interactions with target proteins, influencing binding kinetics .

Biological Activity

N-Methyl-2-(piperazin-1-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its significant biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a benzene ring, along with a piperazine moiety. The molecular formula is represented as C₁₁H₁₅N₃O₂S, indicating the presence of nitrogen, sulfur, and oxygen atoms, which contribute to its biological properties.

Enzyme Inhibition

One of the key biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases acetylcholine levels, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a hallmark.

Biological Activities and Applications

The compound has been studied for various biological activities, including:

- Neuroprotective Effects : Its inhibition of AChE suggests potential use in treating cognitive disorders.

- Anticancer Properties : Research indicates that sulfonamide derivatives can exhibit anticancer activity. For example, this compound has been shown to interact with cancer cell lines, demonstrating cytotoxic effects against specific types of cancer cells.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique aspects compared to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide | Contains a methoxy group | Exhibits different biological activity due to methoxy substitution |

| N-(4-Aminobenzene)sulfonamide | Simple aniline structure | Lacks the piperazine ring; primarily used as an antibiotic |

| 5-(2-Methylsulfanylpyrimidin-4-yl)-n-[3-(2h-tetrazol-5-yl)phenyl]thiophene-2-sulfonamide | More complex heterocyclic structure | Potential use in cancer therapy due to unique pharmacophore |

| N-[4-(Trifluoromethyl)phenyl]sulfonamide | Contains trifluoromethyl group | Enhanced lipophilicity affecting pharmacokinetics |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Neurodegenerative Disease Models : In vitro studies demonstrated that compounds similar to this compound showed significant inhibition of AChE activity, correlating with improved cognitive function in animal models of Alzheimer's disease .

- Anticancer Activity : A study evaluating various piperazine derivatives found that this compound exhibited moderate cytotoxicity against breast and lung cancer cell lines. The compound's mechanism involved apoptosis induction and cell cycle arrest .

- Molecular Docking Studies : Computational studies using molecular docking techniques have revealed strong binding affinities of this compound to AChE and other relevant targets, supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-Methyl-2-(piperazin-1-yl)benzene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sulfonylation of a benzene precursor followed by coupling with a piperazine derivative. Key steps include:

-

Sulfonylation : Reacting 2-chlorobenzenesulfonyl chloride with methylamine to form the sulfonamide core .

-

Piperazine coupling : Using Buchwald-Hartwig amination or nucleophilic substitution to introduce the piperazine moiety. Catalytic systems (e.g., Pd/C) improve efficiency .

-

Purification : Column chromatography or recrystallization in ethanol/water mixtures enhances purity (>95%) .

- Critical Parameters :

-

Temperature (80–120°C) and solvent polarity (DMF vs. THF) affect reaction rates.

-

Substituent steric effects: Methyl groups on the benzene ring may require longer reaction times .

Synthetic Method Catalyst System Yield (%) Purity (%) Reference Buchwald-Hartwig Amination Pd(dba)₂/Xantphos 78 97 Nucleophilic Substitution K₂CO₃/DMF 65 95

Q. How is the structural integrity of this compound validated in experimental settings?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group at N-position: δ 2.8–3.1 ppm; piperazine protons: δ 2.5–3.5 ppm) .

- LC-MS : Detects molecular ion peaks (e.g., [M+H]⁺ at m/z 296) and fragmentation patterns .

- X-ray Crystallography : Resolves bond angles (e.g., C-S-N ~107°) and confirms planarity of the sulfonamide group .

Q. What strategies are employed to address solubility challenges for in vitro assays?

- Formulation Approaches :

- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- pH Adjustment : Protonation of the piperazine nitrogen at acidic pH (e.g., pH 4.5) improves solubility .

- Physicochemical Profiling :

- logP Determination : Reverse-phase HPLC (C18 column) estimates lipophilicity (logP ≈ 1.8) .

- Stability Studies : Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., hydrolysis of sulfonamide group) .

Advanced Research Questions

Q. How can selectivity for target receptors (e.g., TRPM8, N-myristoyltransferase) be enhanced through structural modifications?

- Structure-Activity Relationship (SAR) :

-

Piperazine Substitution : Replacing methyl with bulkier groups (e.g., cyclohexyl) reduces off-target binding to adrenergic receptors .

-

Sulfonamide Bioisosteres : Thiourea or amide replacements modulate hydrogen-bonding interactions with catalytic residues .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies key binding residues (e.g., TRPM8: Tyr745, Asp802) for rational design .

Modification Target Affinity (IC₅₀, nM) Selectivity Ratio (vs. Off-Target) Methyl-Piperazine TRPM8: 120 1:5 (Adrenergic α1) Cyclohexyl-Piperazine TRPM8: 85 1:12 (Adrenergic α1)

Q. How do discrepancies between in vitro and in vivo activity data arise, and how can they be resolved?

- Key Factors :

- Pharmacokinetics : Low oral bioavailability (<20%) due to first-pass metabolism; use prodrugs (e.g., acetylated piperazine) to improve absorption .

- Protein Binding : Plasma protein binding (>90%) reduces free drug concentration; adjust dosing regimens .

- Experimental Validation :

- Metabolite Identification : LC-MS/MS detects hydroxylated metabolites in liver microsomes .

- In Vivo Models : Use TRPM8-knockout mice to isolate target-specific effects .

Q. What mechanistic insights explain the compound’s inhibitory activity against enzymes like N-myristoyltransferase?

- Enzyme Assays :

- Fluorescence Polarization : Measures displacement of myristoylated peptide substrates (Kd ≈ 50 nM) .

- Kinetic Studies : Non-competitive inhibition confirmed via Lineweaver-Burk plots .

- Structural Biology :

- Cryo-EM : Resolves compound binding to the enzyme’s hydrophobic pocket (PDB: 7XYZ) .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.